molecular formula C14H17N5O3S B11319207 methyl N-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-methioninate

methyl N-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-methioninate

Cat. No.: B11319207
M. Wt: 335.38 g/mol
InChI Key: YEILLZKGNPNCDM-LBPRGKRZSA-N
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Description

METHYL 4-(METHYLSULFANYL)-2-{[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}BUTANOATE is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, a phenyl group, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(METHYLSULFANYL)-2-{[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}BUTANOATE typically involves multiple steps, including the formation of the tetrazole ring, the attachment of the phenyl group, and the esterification process. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(METHYLSULFANYL)-2-{[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}BUTANOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms, modifying the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

METHYL 4-(METHYLSULFANYL)-2-{[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}BUTANOATE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which METHYL 4-(METHYLSULFANYL)-2-{[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}BUTANOATE exerts its effects involves interactions with specific molecular targets and pathways. The tetrazole ring and phenyl group play crucial roles in binding to target proteins or enzymes, modulating their activity and influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-(METHYLSULFANYL)BENZOATE
  • METHYL 4-(METHYLSULFANYL)PHENYLACETATE
  • METHYL 4-(METHYLSULFANYL)BUTANOATE

Uniqueness

Compared to similar compounds, METHYL 4-(METHYLSULFANYL)-2-{[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}BUTANOATE is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This structural feature enhances its potential for specific applications in drug development and other scientific research areas.

Properties

Molecular Formula

C14H17N5O3S

Molecular Weight

335.38 g/mol

IUPAC Name

methyl (2S)-4-methylsulfanyl-2-[[4-(tetrazol-1-yl)benzoyl]amino]butanoate

InChI

InChI=1S/C14H17N5O3S/c1-22-14(21)12(7-8-23-2)16-13(20)10-3-5-11(6-4-10)19-9-15-17-18-19/h3-6,9,12H,7-8H2,1-2H3,(H,16,20)/t12-/m0/s1

InChI Key

YEILLZKGNPNCDM-LBPRGKRZSA-N

Isomeric SMILES

COC(=O)[C@H](CCSC)NC(=O)C1=CC=C(C=C1)N2C=NN=N2

Canonical SMILES

COC(=O)C(CCSC)NC(=O)C1=CC=C(C=C1)N2C=NN=N2

Origin of Product

United States

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